Trofinetide

Catalog No.
S545966
CAS No.
853400-76-7
M.F
C13H21N3O6
M. Wt
315.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trofinetide

CAS Number

853400-76-7

Product Name

Trofinetide

IUPAC Name

(2S)-2-[[(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid

Molecular Formula

C13H21N3O6

Molecular Weight

315.32 g/mol

InChI

InChI=1S/C13H21N3O6/c1-13(5-2-6-16(13)9(17)7-14)12(22)15-8(11(20)21)3-4-10(18)19/h8H,2-7,14H2,1H3,(H,15,22)(H,18,19)(H,20,21)/t8-,13-/m0/s1

InChI Key

BUSXWGRAOZQTEY-SDBXPKJASA-N

SMILES

CC1(CCCN1C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

glycyl-l-2-methylprolyl-l-glutamic acid, trofinetide

Canonical SMILES

CC1(CCCN1C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C[C@]1(CCCN1C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Description

The exact mass of the compound Trofinetide is 315.143 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Acidic - Glutamates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Trofinetide, chemically known as (2S)-2-{[(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino}pentanedioic acid, is a synthetic analog of the natural neuroprotective peptide glycine-proline-glutamate. It has been developed primarily as a treatment for Rett syndrome, a rare genetic disorder that affects brain development and leads to severe cognitive and physical impairments. Trofinetide is marketed under the brand name Daybue and was approved by the United States Food and Drug Administration in March 2023. The compound is characterized by its empirical formula C₁₃H₂₁N₃O₆ and a molecular weight of approximately 315.33 g/mol .

  • The mechanism by which Trofinetide improves symptoms in Rett syndrome is still under investigation [].
  • However, research suggests it might be involved in modulating neuroinflammation and promoting neuronal survival [].
  • Trofinetide is a relatively new medication, and long-term safety data is still being collected [].
  • Clinical trials have reported common side effects like diarrhea and vomiting [].
  • As with any medication, it's crucial to consult with a healthcare professional for comprehensive safety information regarding Trofinetide.

Trofinetide exhibits minimal metabolic transformation in the body, primarily being excreted unchanged through the urine. Studies indicate that it undergoes negligible hepatic or intestinal metabolism, with renal excretion accounting for about 83.8% of the administered dose. The compound does not significantly interact with cytochrome P450 enzymes or major drug transporters, which suggests a low potential for drug-drug interactions .

The synthesis of Trofinetide involves several steps that include the assembly of its amino acid components through peptide coupling techniques. The compound is designed to be resistant to enzymatic degradation, which enhances its bioavailability and therapeutic efficacy. The specific synthetic pathways are proprietary to Neuren Pharmaceuticals and Acadia Pharmaceuticals but generally utilize standard peptide synthesis methodologies, including solid-phase synthesis techniques .

Trofinetide is primarily indicated for the treatment of Rett syndrome in patients aged two years and older. Its therapeutic applications extend beyond this condition; it has also shown potential in clinical trials for Fragile X syndrome. The drug's ability to cross the blood-brain barrier makes it a candidate for various neurodevelopmental disorders where neuroprotection is desired .

Trofinetide has been studied for its interactions with other drugs, particularly those metabolized by cytochrome P450 enzymes. While it is a weak inhibitor of CYP3A4, it does not significantly affect the metabolism of most drugs processed by this pathway at therapeutic concentrations. Additionally, Trofinetide has been shown to inhibit certain uridine diphosphate glucuronosyltransferase enzymes in vitro, although clinical significance remains to be established .

Several compounds share structural or functional similarities with Trofinetide, particularly within the realm of neuroprotective agents:

Compound NameStructure TypeUnique Features
Glycine-Proline-GlutamateNatural tripeptidePrecursor to Trofinetide; naturally occurring
Insulin-like Growth Factor 1Growth factorPrecursor from which Trofinetide's structure is derived
NNZ-2566Synthetic analogAnother name for Trofinetide; similar therapeutic applications
N-AcetylcysteineAntioxidantUsed for neuroprotection but different mechanism
RiluzoleGlutamate antagonistUsed in neurodegenerative diseases; different target

Trofinetide stands out due to its specific application in Rett syndrome and its unique structural modifications that enhance stability and bioavailability compared to its natural counterparts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

315.14303540 g/mol

Monoisotopic Mass

315.14303540 g/mol

Boiling Point

655.4±55

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z2ME8F52QL

Sequence

GXE

Drug Indication

Trofinetide is indicated for the treatment of Rett syndrome in adults and pediatric patients two years of age and older.

Pharmacology

NNZ-2566 is shown to have multi-faceted action to significantly reduce both inflammation and apoptosis (cell death), protecting the neurons and their surrounding infrastructure.

Mechanism of Action

Most cases of Rett syndrome are associated with loss-of-function mutations in a gene encoding methyl CpG binding protein 2 (MECP2), a DNA binding protein with a role in epigenetic regulation of gene expression. These mutations are believed to lead to synaptic immaturation in the cortex, aberrant metabolism of brain cholesterol resulting in abnormal neuronal development, and abnormal neuronal signaling. Rett syndrome more commonly occurs in girls than boys. The exact mechanism of action of trofinetide in Rett syndrome has not been fully elucidated. In mice studies, GPE improved motor and cardiorespiratory function, increased brain weight, and prolonged the lifespan in MECP2-deficient mice. As a GPE analog, trofinetide similarly attenuated apoptosis and reduced infarct size in a dose-dependent manner in a rat model of hypoxic insult. Trofinetide exerts a multi-faceted action to reduce inflammation, excitotoxicity-induced tissue damage, and apoptosis, thereby protecting the neurons and their surrounding infrastructure.

Other CAS

853400-76-7

Absorption Distribution and Excretion

Systemic exposure to trofinetide was dose-proportional across the studied dose range. The Tmax is about two to three hours after administration. Based on the mass balance study, at least 84% of the administered oral dose of 12,000 mg trofinetide was absorbed. A high-fat meal had negligible effects on drug exposure and reduced the Cmax by approximately 20%.
Trofinetide is primarily excreted in urine, with minor excretion in feces. Approximately 80% of the dose recovered in urine was in the unchanged parent drug form.
Following oral administration, the apparent volume of distribution of trofinetide in healthy adult subjects was approximately 80 L. Minimal to no accumulation was observed following multiple-dose administration.
No information is available.

Metabolism Metabolites

Trofinetide is not significantly metabolized by CYP450 enzymes. Hepatic metabolism is not a significant route of trofinetide elimination.

Wikipedia

Trofinetide
�-Decalactone

Biological Half Life

The effective elimination half-life of orally administered trofinetide in healthy subjects is about 1.5 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2024-04-14
1: Deacon RM, Glass L, Snape M, Hurley MJ, Altimiras FJ, Biekofsky RR, Cogram P. NNZ-2566, a novel analog of (1-3) IGF-1, as a potential therapeutic agent for fragile X syndrome. Neuromolecular Med. 2015 Mar;17(1):71-82. doi: 10.1007/s12017-015-8341-2. Epub 2015 Jan 23. PubMed PMID: 25613838.
2: Cartagena CM, Phillips KL, Williams GL, Konopko M, Tortella FC, Dave JR, Schmid KE. Mechanism of action for NNZ-2566 anti-inflammatory effects following PBBI involves upregulation of immunomodulator ATF3. Neuromolecular Med. 2013 Sep;15(3):504-14. doi: 10.1007/s12017-013-8236-z. Epub 2013 Jun 14. PubMed PMID: 23765588.
3: Wei HH, Lu XC, Shear DA, Waghray A, Yao C, Tortella FC, Dave JR. NNZ-2566 treatment inhibits neuroinflammation and pro-inflammatory cytokine expression induced by experimental penetrating ballistic-like brain injury in rats. J Neuroinflammation. 2009 Aug 5;6:19. doi: 10.1186/1742-2094-6-19. PubMed PMID: 19656406; PubMed Central PMCID: PMC2731085.
4: Lu XC, Si Y, Williams AJ, Hartings JA, Gryder D, Tortella FC. NNZ-2566, a glypromate analog, attenuates brain ischemia-induced non-convulsive seizures in rats. J Cereb Blood Flow Metab. 2009 Dec;29(12):1924-32. doi: 10.1038/jcbfm.2009.109. Epub 2009 Jul 29. PubMed PMID: 19638995.
5: Bickerdike MJ, Thomas GB, Batchelor DC, Sirimanne ES, Leong W, Lin H, Sieg F, Wen J, Brimble MA, Harris PW, Gluckman PD. NNZ-2566: a Gly-Pro-Glu analogue with neuroprotective efficacy in a rat model of acute focal stroke. J Neurol Sci. 2009 Mar 15;278(1-2):85-90. doi: 10.1016/j.jns.2008.12.003. Epub 2009 Jan 20. PubMed PMID: 19157421.
6: Lu XC, Chen RW, Yao C, Wei H, Yang X, Liao Z, Dave JR, Tortella FC. NNZ-2566, a glypromate analog, improves functional recovery and attenuates apoptosis and inflammation in a rat model of penetrating ballistic-type brain injury. J Neurotrauma. 2009 Jan;26(1):141-54. doi: 10.1089/neu.2008.0629. PubMed PMID: 19119917.

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